Computed Lipophilicity (XLogP3-AA) Comparison with the Des-Methyl Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 1.5) than its direct des-methyl analog tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (XLogP3-AA = 1.3), corresponding to a ΔlogP of +0.2 [1][2]. This difference, while modest, translates to an approximately 1.6-fold increase in octanol/water partition coefficient, which can enhance passive membrane permeability in medicinal chemistry programmes without requiring additional structural modifications that might compromise potency [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate; XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3-AA = +0.2 (approximately 1.6× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity can improve cell permeability and CNS penetration potential, a key procurement criterion for CNS drug discovery projects.
- [1] PubChem Compound Summary CID 105486966, 'Tert-butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate', National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 2763853, 'N-Boc-piperidine-2-methanol', National Center for Biotechnology Information, 2026. View Source
- [3] Meanwell, N. A. 'Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety', Chemical Research in Toxicology, 2011, 24, 1420-1456. View Source
